molecular formula C9H5N2NaO2 B2788027 Sodium quinazoline-5-carboxylate CAS No. 2173991-82-5

Sodium quinazoline-5-carboxylate

Cat. No.: B2788027
CAS No.: 2173991-82-5
M. Wt: 196.141
InChI Key: JTLRGZQMNHIIMW-UHFFFAOYSA-M
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Description

Sodium quinazoline-5-carboxylate is a chemical compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium quinazoline-5-carboxylate typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under reflux conditions, followed by neutralization with sodium hydroxide to yield the sodium salt . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions to enhance efficiency and scalability. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization process. These methods are advantageous due to their high reaction rates, short reaction times, and the ability to handle large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium quinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Sodium quinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its neutral counterparts .

Properties

IUPAC Name

sodium;quinazoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRGZQMNHIIMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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